(E)-3-Methylhept-3-enoicacid
Description
Contextualizing the Study of Unsaturated Carboxylic Acids
Unsaturated carboxylic acids are a class of organic compounds that contain at least one carbon-carbon double or triple bond in addition to a carboxyl functional group (-COOH). cymitquimica.comscience.gov These compounds are pivotal in many areas of chemical research. The presence of both the acidic carboxyl group and the reactive unsaturated bond makes them versatile building blocks in organic synthesis. bohrium.com
Research has shown that the carboxylic acid group can act as a directing group in C-H bond functionalization, enabling the construction of complex molecules. wiley.com Furthermore, unsaturated carboxylic acids are precursors for a wide range of other compounds and are used in the development of polymers. science.govwiley.com Their reactivity in solid-state photoreactions is also an area of study, as these reactions can be initiated by light without the need for solvents or catalysts, aligning with the principles of green chemistry. iucr.org The crystal structure of these acids can significantly influence their photoreactivity, leading to different reaction pathways and products compared to reactions in solution. iucr.org
Significance of (E)-Stereoisomers in Organic Synthesis and Chemical Biology
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.orglibretexts.org A specific type of stereoisomerism is E/Z isomerism, which occurs around a double bond due to restricted rotation. studymind.co.ukwikipedia.org The 'E' configuration (from the German entgegen, meaning opposite) signifies that the higher-priority substituents on each carbon of the double bond are on opposite sides. studymind.co.ukbritannica.com
The specific stereochemistry of a molecule is critically important in both organic synthesis and chemical biology. researchgate.netuou.ac.in The spatial arrangement of atoms in (E)-isomers versus their (Z)-isomer counterparts can lead to significant differences in physical properties, chemical reactivity, and biological activity. studymind.co.ukwikipedia.org In biological systems, the function of a molecule is often dictated by its shape, with enzymes and receptors frequently exhibiting high stereospecificity. solubilityofthings.comnih.govlibretexts.org This means that one stereoisomer may have a desired biological effect while another may be inactive or have a different, sometimes detrimental, effect. uou.ac.in Consequently, the ability to selectively synthesize a specific stereoisomer, such as an (E)-isomer, is a key focus in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-3-methylhept-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ |
InChI Key |
MXEPBDTXDZEWDM-FNORWQNLSA-N |
SMILES |
CCCC=C(C)CC(=O)O |
Isomeric SMILES |
CCC/C=C(\C)/CC(=O)O |
Canonical SMILES |
CCCC=C(C)CC(=O)O |
Synonyms |
(E)-3-methyl-3-heptenoic acid (Z)-3-methyl-3-heptenoic acid 3-methylene-heptanoic acid |
Origin of Product |
United States |
Chemical Transformations and Reactivity of E 3 Methylhept 3 Enoic Acid
Oxidative Processes and Products
The carbon-carbon double bond in (E)-3-Methylhept-3-enoic acid is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a common method for this transformation. thieme-connect.de The reaction involves treating the alkene with ozone, followed by a work-up step that determines the final products. thieme-connect.dechegg.com An oxidative work-up, for instance with hydrogen peroxide, would yield carboxylic acids.
Another significant oxidative process is the reaction with permanganate (B83412). The Lemieux-von Rudloff reagent, a solution of potassium permanganate and sodium periodate, can cleave the double bond to yield carboxylic acids under milder, near-neutral pH conditions. thieme-connect.de Hydrothermal oxidation presents another pathway, where the addition of a peroxyl radical to the double bond can lead to cleavage at the C=C bond. nih.gov
In some cases, oxidative cyclization can occur. For β,γ-unsaturated carboxylic acids, hypervalent iodine reagents can induce cyclization to form furan-2-ones. organic-chemistry.org
Esterification and Amidation Reactions
The carboxylic acid group of (E)-3-Methylhept-3-enoic acid readily undergoes esterification and amidation.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.comgoogle.com For instance, reaction with ethanol (B145695) would produce ethyl (E)-3-methylhept-3-enoate. The process is generally reversible, and the ester can be converted back to the carboxylic acid via hydrolysis.
Amidation: The formation of amides from (E)-3-Methylhept-3-enoic acid can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. This is often done using a reagent like thionyl chloride. The resulting acid chloride can then be reacted with an amine to form the corresponding amide. bartleby.com Direct conversion of the carboxylic acid to an amide is also possible but often requires high temperatures. bartleby.com
The table below summarizes common esterification and amidation reactions.
| Reaction | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | 1. Thionyl Chloride 2. Amine | Amide |
Acid- and Base-Catalyzed Transformations
Both acid and base catalysis can induce significant transformations in unsaturated carboxylic acids like (E)-3-Methylhept-3-enoic acid.
Under basic conditions, β,γ-unsaturated esters can undergo rearrangement to their more stable α,β-isomers. oup.com The rate of this isomerization is influenced by the solvent's polarity and the base's strength. oup.com While (E)-3-Methylhept-3-enoic acid is a β,γ-unsaturated acid, the principles of base-catalyzed isomerization are relevant to its potential reactivity.
Acid-catalyzed reactions can include lactonization, especially if a hydroxyl group is present at a suitable position (e.g., γ or δ) relative to the carboxylic acid. Although not inherent to the parent molecule, this demonstrates a potential transformation if the structure is modified.
Coupling Reactions and Ligand-Mediated Processes
The double bond in (E)-3-Methylhept-3-enoic acid allows it to participate in various coupling reactions. For instance, α,β-unsaturated carboxylic acids can undergo iron-catalyzed domino decarboxylation-oxidation reactions to form methyl ketones. rsc.org
Furthermore, the carboxylic acid moiety can be used in transition-metal-catalyzed reactions. For example, α,β-unsaturated carboxylic acid derivatives can be activated by Lewis bases to form reactive α,β-unsaturated acyl ammonium (B1175870) intermediates. rsc.org These intermediates can then participate in a variety of enantioselective transformations, including Michael additions and cycloadditions. rsc.org
Radical Chemistry and Mechanism Studies
The double bond in (E)-3-Methylhept-3-enoic acid is also reactive towards radicals. The addition of a peroxyl radical across the double bond is a key step in some oxidative cleavage mechanisms. nih.gov Acyl radicals can also be generated from carboxylic acid derivatives and participate in cascade reactions. nottingham.ac.uk
Mechanistic studies on related unsaturated systems provide insights into the reactivity of (E)-3-Methylhept-3-enoic acid. For example, studies on the isomerization of unsaturated carboxylic acids have elucidated the role of base catalysis and solvent effects in the rearrangement of double bonds. oup.com
Stereochemical Control and Isomerization Pathways
Controlling the stereochemistry of the double bond and any adjacent stereocenters is a key aspect of the synthesis and reactivity of molecules like (E)-3-Methylhept-3-enoic acid.
The Wittig reaction is a common method for synthesizing unsaturated carboxylic acids with control over the double bond geometry. acs.org The choice of reagents and reaction conditions can influence the E/Z selectivity of the product.
Isomerization of the double bond can occur under both acidic and basic conditions. Base-catalyzed isomerization often leads to the thermodynamically more stable isomer. oup.com In some catalytic systems, E/Z isomerization of unsaturated ketones can occur concurrently with other reactions, such as conjugate reduction. acs.org
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration
Synthesis of Variously Substituted Alkyl and Aryl Esters
The carboxylic acid moiety of (E)-3-Methylhept-3-enoic acid is a prime target for modification. Esterification of this group with a diverse range of alcohols can provide valuable insights into the SAR. The synthesis of alkyl and aryl esters is a common strategy to probe the influence of steric and electronic properties of the substituent on biological activity.
Standard esterification methods, such as Fischer-Speier esterification using an acid catalyst, or reaction with alkyl halides in the presence of a base, can be employed for the synthesis of simple alkyl esters. For more complex or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often used to facilitate the reaction between the carboxylic acid and the alcohol. mdpi.com The synthesis of aryl esters can be achieved through similar coupling methods or by reacting the corresponding acid chloride with a phenol. nih.govmdpi.com
The rationale behind synthesizing a variety of esters is to systematically alter the lipophilicity, size, and electronic nature of the ester group. For instance, a series of n-alkyl esters (methyl, ethyl, propyl, etc.) can reveal the optimal chain length for activity. Branched alkyl esters can explore the impact of steric bulk near the carboxylic acid function. Aryl esters, with their potential for π-stacking interactions and varied electronic properties based on ring substitution, can probe for specific interactions with a biological target. nih.gov
Table 1: Examples of Synthesized Esters of Heptenoic Acid Derivatives for SAR Studies
| Entry | Ester Type | R Group | Synthetic Method |
| 1 | Alkyl Ester | Methyl | Fischer-Speier Esterification |
| 2 | Alkyl Ester | Ethyl | Fischer-Speier Esterification |
| 3 | Alkyl Ester | Isopropyl | DCC Coupling |
| 4 | Aryl Ester | Phenyl | EDCI Coupling |
| 5 | Aryl Ester | 4-Nitrophenyl | Acid Chloride Method |
Functionalization of the Heptenoic Acid Scaffold
Beyond esterification, the heptenoic acid scaffold itself offers several positions for modification to further explore the SAR.
Table 2: Potential Modifications at the Alkyl Chain of (E)-3-Methylhept-3-enoic Acid
| Modification Type | Position | Rationale |
| Chain Length Variation | C5-C7 | Optimize lipophilicity and fit in binding pocket. |
| Branching | C5 or C6 | Introduce steric bulk to probe for specific interactions. |
| Cyclization | C5-C7 | Restrict conformational freedom to enhance potency. |
| Unsaturation | C5=C6 | Introduce rigidity and potential for new interactions. |
This table outlines potential modifications to the alkyl chain for SAR studies, based on general principles of medicinal chemistry, as specific examples for (E)-3-Methylhept-3-enoic acid are not detailed in the search results.
The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, into the heptenoic acid scaffold can dramatically alter the compound's properties. libretexts.org Heteroatoms can introduce hydrogen bonding capabilities, alter polarity, and provide new points for metabolic transformation. qmul.ac.ukqmul.ac.uk For instance, replacing a methylene (B1212753) (-CH2-) group in the alkyl chain with an oxygen atom to create an ether linkage can increase polarity and potentially improve solubility. qmul.ac.ukqmul.ac.uk Introducing a nitrogen atom to form an amine or an amide can provide a site for salt formation or additional hydrogen bonding. wiley.comresearchgate.net The strategic placement of heteroatoms is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Table 3: Examples of Heteroatom Introduction into a Heptenoic Acid Scaffold
| Heteroatom | Moiety | Potential Position | Rationale |
| Oxygen | Ether | Alkyl Chain | Increase polarity, potential H-bond acceptor. |
| Nitrogen | Amine | Alkyl Chain | Introduce basic center, potential H-bond donor/acceptor. |
| Nitrogen | Amide | Alkyl Chain | Introduce rigid, planar group with H-bonding potential. |
| Sulfur | Thioether | Alkyl Chain | Modify lipophilicity and metabolic stability. |
This table provides examples of how heteroatoms could be incorporated into a heptenoic acid scaffold for SAR exploration, based on established medicinal chemistry strategies.
Modification at the Alkyl Chain
Design Principles for Novel Chemical Space Exploration
The exploration of novel chemical space is essential for discovering new bioactive compounds that may have improved properties over the initial lead. univr.itnih.gov This process is guided by several design principles.
One key principle is scaffold hopping , where the core heptenoic acid scaffold is replaced with a different chemical framework that maintains the key pharmacophoric features. This can lead to the discovery of new intellectual property and compounds with different physicochemical properties.
Another principle is fragment-based design . Here, the (E)-3-Methylhept-3-enoic acid molecule can be deconstructed into smaller fragments. The binding of these fragments to the biological target can be studied, and then the fragments can be reassembled or grown to create new, more potent molecules.
Computational methods are also integral to modern chemical space exploration. scispace.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening can be used to analyze the existing SAR data and predict the activity of new, untested compounds. scispace.com These in silico methods can help prioritize which compounds to synthesize, thereby saving time and resources. By combining rational design principles with synthetic chemistry, researchers can efficiently navigate the vast chemical space to identify novel and improved analogues of (E)-3-Methylhept-3-enoic acid. univr.itnih.gov
Advanced Analytical Characterization in E 3 Methylhept 3 Enoic Acid Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of (E)-3-Methylhept-3-enoic acid, providing highly accurate mass measurements that facilitate the determination of its elemental composition. rsc.orgbeilstein-journals.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.
Typically, HRMS analysis is conducted using techniques like Electrospray Ionization (ESI), which allows for the gentle ionization of the molecule, preserving its structure while preparing it for mass analysis. rsc.orgbeilstein-journals.org The resulting mass spectrum for (E)-3-Methylhept-3-enoic acid would show a molecular ion peak corresponding to its exact mass. For instance, the molecular formula C8H14O2 has a calculated exact mass of 142.0994 g/mol . nih.gov HRMS can confirm this mass with a high degree of accuracy, often to within a few parts per million (ppm).
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through fragmentation analysis. admin.chfrontiersin.org By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of atoms within the molecule.
Table 1: HRMS Data for Related Carboxylic Acids
| Compound | Molecular Formula | Calculated Mass (m/z) | Ion | Source |
|---|---|---|---|---|
| (S)-3-methylhept-6-enoic acid | C8H16O3 | 160.10940 | [M+H2O]+ | beilstein-journals.org |
| (E)-7-(furan-3-yl)-4-methylhept-4-enoic acid | C12H16O3 | 231.0992 | [M+Na]+ | nih.gov |
| (6E)-7-(4-methoxy-6-oxo-6H-pyran-2-yl)-3,5-dimethyloct-6-enoic acid | C16H22O5 | 295.1542 | [M+H]+ | frontiersin.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of (E)-3-Methylhept-3-enoic acid, confirming its structure and stereochemistry. unipd.itmdpi.com
One-Dimensional (1H, 13C) NMR for Structural Confirmation
One-dimensional NMR, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural elucidation of (E)-3-Methylhept-3-enoic acid. unipd.itrsc.org
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (E)-3-Methylhept-3-enoic acid, specific chemical shifts (δ) and coupling constants (J) would be expected for the vinyl proton, the methyl group on the double bond, the methylene (B1212753) groups of the heptyl chain, and the protons adjacent to the carboxylic acid group. unibo.it
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carboxylic carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain and methyl group. beilstein-journals.orgunibo.it The chemical shifts of the carbons in the double bond can help to confirm the E/Z stereochemistry. semanticscholar.org
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-Methylhept-3-enoic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carboxylic Acid) | ~175-180 |
| C2 | ~30-40 |
| C3 (Quaternary) | ~135-145 |
| C4 (Olefinic CH) | ~120-130 |
| C5 | ~30-40 |
| C6 | ~20-30 |
| C7 | ~10-15 |
| C3-CH₃ | ~15-25 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Two-Dimensional (COSY, NOESY, HSQC, HMBC) NMR for Stereochemical Assignment and Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the stereochemistry of (E)-3-Methylhept-3-enoic acid. admin.chunipd.itmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the connectivity of the proton spin systems throughout the molecule's backbone. unipd.itsemanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like C3 in this molecule) and for piecing together different fragments of the molecule. frontiersin.orgnih.govunipd.it
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the double bond. For the (E)-isomer, a NOE correlation would be expected between the vinyl proton (H4) and the protons of the adjacent methylene group (H5), but not between the vinyl proton and the methyl group at C3. unipd.itsemanticscholar.org
Chromatographic Separation Techniques
Chromatographic techniques are vital for isolating (E)-3-Methylhept-3-enoic acid from reaction mixtures, assessing its purity, and, if it were chiral, determining its enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination
While (E)-3-Methylhept-3-enoic acid itself is not chiral, if a chiral center were present in a related molecule, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) would be the method of choice for separating the enantiomers and determining the enantiomeric excess (ee). uma.esrug.nl Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. nih.gov It is well-suited for assessing the purity of (E)-3-Methylhept-3-enoic acid, often after derivatization (e.g., esterification) to increase its volatility. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification and quantification. This method is effective in detecting and identifying any volatile impurities present in the sample. researchgate.netekb.eg
Flash Column Chromatography for Purification
Flash column chromatography is a highly effective and widely used technique for the purification of (E)-3-Methylhept-3-enoic acid from reaction mixtures. wiley-vch.deunibo.itrsc.orga-star.edu.sgrsc.org This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). rsc.org The choice of solvent system is critical for achieving optimal separation.
In the purification of carboxylic acids like (E)-3-Methylhept-3-enoic acid, a common stationary phase is silica gel (230-400 mesh). rsc.org The mobile phase, or eluent, is carefully selected to ensure good resolution between the target compound and any impurities. Research findings have demonstrated the successful use of various solvent systems for the purification of similar and related compounds.
Table 1: Examples of Solvent Systems Used in Flash Column Chromatography for Carboxylic Acid Purification
| Compound Purified | Solvent System (Eluent) | Reference |
| (E)-2-methylhept-3-enoic acid | 1-5% Diethyl ether in Dichloromethane with 0.1% Formic acid | a-star.edu.sg |
| 6-Methyl-hept-6-enoic acid | 10% Ethyl acetate (B1210297) in Hexanes | wiley-vch.de |
| 3-Methylhept-6-enoic acid | Dichloromethane/Methanol (97:3) | unibo.it |
The progress of the separation is often monitored by thin-layer chromatography (TLC), which allows for the visualization of the different components of the mixture as they elute from the column. wiley-vch.dersc.org Once the fractions containing the pure (E)-3-Methylhept-3-enoic acid have been collected, the solvent is typically removed under reduced pressure to yield the purified compound as an oil. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of (E)-3-Methylhept-3-enoic acid, as it provides direct information about the functional groups present in the molecule. rsc.orgtandfonline.com This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. researchgate.net
The IR spectrum of a carboxylic acid is distinguished by several key absorption bands. libretexts.orgspectroscopyonline.com For (E)-3-Methylhept-3-enoic acid, the most prominent and diagnostic peaks are associated with the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid moiety, as well as the carbon-carbon double bond (C=C).
Table 2: Characteristic Infrared Absorption Bands for Carboxylic Acids
| Functional Group | Bond Vibration | Typical Wavenumber Range (cm⁻¹) | Description of Peak | Reference |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad and strong | tandfonline.comspectroscopyonline.comlibretexts.org |
| Carbonyl | C=O stretch | 1760-1690 | Strong and sharp | tandfonline.comlibretexts.orglibretexts.org |
| Alkene | C=C stretch | ~1650 | Medium | libretexts.org |
| Alkene | =C-H stretch | ~3100 | Medium | libretexts.org |
| Alkane | C-H stretch | 3000-2850 | Variable | libretexts.org |
The very broad O-H stretching band is a hallmark of carboxylic acids and is due to strong hydrogen bonding between molecules. spectroscopyonline.com The intense C=O stretching absorption confirms the presence of the carbonyl group. tandfonline.comlibretexts.org Additionally, the presence of the C=C double bond in the (E)-configuration is indicated by a characteristic absorption band. For instance, in the related compound (E)-6-Methylhept-4-enoic acid, a peak at 968 cm⁻¹ is observed for the C=C bond. tandfonline.com The combination of these characteristic peaks in the IR spectrum provides strong evidence for the presence of the (E)-3-Methylhept-3-enoic acid structure.
Biosynthetic Pathways and Natural Product Occurrence
Investigating Potential Biosynthetic Origins of E-Unsaturated Fatty Acids
The biosynthesis of unsaturated fatty acids is a fundamental process in many organisms, involving a series of enzymatic reactions to create double bonds in the fatty acid chain. academicjournals.orgebi.ac.uk
Unsaturated fatty acids are crucial components of cell membranes and serve as precursors for various signaling molecules. wikipedia.orgfrontiersin.org The synthesis of these molecules is an intricate process involving a variety of enzymes and regulated pathways. academicjournals.org In eukaryotes, the desaturation and elongation of fatty acids often occur while they are attached to phospholipids (B1166683) within the cell membrane, requiring coenzymes like NADPH and molecular oxygen. academicjournals.org
The general biosynthesis of fatty acids, both saturated and unsaturated, begins with the precursor acetyl-CoA. wikipedia.org In E. coli, the pathway to unsaturated fatty acids branches off from the saturated fatty acid pathway at the intermediate trans-2-decenoyl-ACP. An enzyme, FabA, catalyzes the isomerization of this intermediate to cis-3-decenoyl-ACP, which then enters the pathway for unsaturated fatty acid synthesis. nih.gov While this describes the formation of cis double bonds, the formation of trans double bonds, as seen in (E)-3-Methylhept-3-enoic acid, can occur through different enzymatic mechanisms or as part of the degradation of other molecules.
The synthesis of specific fatty acid structures is dictated by the action of various enzymes. For instance, the synthesis of methyl-branched fatty acids involves specific enzymatic steps. unibo.it While direct enzymatic synthesis of (E)-3-Methylhept-3-enoic acid is not extensively detailed in the literature, the synthesis of similar structures points to the involvement of specific enzymes. For example, the one-pot multi-enzymatic synthesis of 4-methylheptan-3-ol utilizes an ene-reductase and an alcohol dehydrogenase to create the desired stereoisomers. researchgate.net The synthesis of methyl 2-hydroxy-3-methylhept-3-enoate can be achieved through the esterification of 2-hydroxy-3-methylhept-3-enoic acid, a reaction that can be facilitated by enzymes like esterases. evitachem.com
Involvement in Broader Lipid Metabolic Pathways
Presence as a Constituent or Fragment in Natural Products
(E)-3-Methylhept-3-enoic acid and its derivatives have been identified as components of more complex natural products.
Fusidic acid is a steroid antibiotic that is produced by the fungus Fusidium coccineum. nih.govwikipedia.org The structure of fusidic acid includes a C17 side chain that is a modified form of a heptenoic acid derivative. nih.govmdpi.com While not identical to (E)-3-Methylhept-3-enoic acid, the side chain's structure suggests a common biosynthetic origin from fatty acid precursors. The biosynthesis of fusidic acid is known to start from the precursor protostadienol. researchgate.net The modification of the fusidic acid side chain is a key area of research for developing new antibiotics. mdpi.comresearchgate.net
Various natural product databases contain entries for compounds that are structurally related to (E)-3-Methylhept-3-enoic acid. These databases are valuable resources for identifying the natural sources and potential biological activities of these compounds. For example, the Natural Products Atlas and the Universal Natural Products Database list numerous complex molecules that incorporate a methylheptenoic acid moiety. naturalproducts.net The Traditional Chinese Medicine database (TCM-ADIP) also includes entries for complex natural products containing a 2-methylhept-2-enoic acid fragment.
Computational Chemistry and Mechanistic Modeling in the Study of E 3 Methylhept 3 Enoic Acid
Quantum Chemical Calculations for Conformational Analysis and Reaction Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the three-dimensional structure and reactivity of (E)-3-Methylhept-3-enoic acid.
Conformational analysis through quantum chemistry allows for the determination of the most stable arrangements of the atoms in the molecule, known as conformers. For a flexible molecule like (E)-3-Methylhept-3-enoic acid, with its rotatable single bonds, multiple low-energy conformers can exist. By calculating the relative energies of these different conformers, researchers can predict the most likely shapes the molecule will adopt in various environments. This understanding is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. For instance, DFT calculations have been effectively used to interpret the conformational preferences of unsaturated acyclic systems. researchgate.net The analysis often involves exploring the potential energy surface of the molecule by systematically rotating its single bonds and calculating the energy of each resulting geometry.
Beyond static structures, quantum chemical calculations are vital for mapping out reaction pathways and identifying transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving unsaturated carboxylic acids, such as cyclization or addition reactions, DFT calculations can elucidate the reaction mechanism. For example, in the fluorocyclization of unsaturated carboxylic acids, DFT has been used to compare different potential mechanisms, such as a "cyclization first" versus a "fluorination first" pathway, by calculating the energies of the respective transition states. nih.govfrontiersin.org These calculations can reveal which pathway is more energetically favorable and why.
To illustrate the application of these methods, the following table presents hypothetical relative free energies for different conformers of a model unsaturated carboxylic acid, as might be determined by DFT calculations.
| Conformer | Relative Free Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 0.00 | 65.4 |
| B | 0.50 | 24.8 |
| C | 1.20 | 8.1 |
| D | 2.50 | 1.7 |
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (E)-3-Methylhept-3-enoic acid, docking studies can be employed to understand how it might interact with biological macromolecules, such as enzymes or receptors. This is particularly relevant for exploring its potential biological activities.
The process involves placing the 3D structure of (E)-3-Methylhept-3-enoic acid, the "ligand," into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for many different possible orientations and conformations of the ligand. The results can identify the most likely binding mode and provide a binding score, which is often expressed in units of energy (e.g., kcal/mol). Lower binding energies typically indicate a more stable complex and a higher binding affinity. Studies on other unsaturated fatty acids have demonstrated their ability to bind to various proteins, and these investigations provide a framework for how (E)-3-Methylhept-3-enoic acid could be similarly studied. researchgate.netplos.org For example, molecular docking has been used to investigate the binding of unsaturated fatty acids to the active or allosteric sites of enzymes, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.netoup.com
Interaction studies, often performed in conjunction with docking, analyze the specific molecular interactions between the ligand and the protein. These can include hydrogen bonds, van der Waals forces, and electrostatic interactions. Identifying the amino acid residues in the protein that are involved in these interactions is crucial for understanding the basis of binding and for designing modified molecules with improved affinity or specificity.
The following interactive table provides example results from a hypothetical molecular docking study of short-chain unsaturated fatty acids with a target protein, illustrating the type of data generated.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| (E)-3-Methylhept-3-enoic acid | -6.5 | Arg120, Leu254, Phe330 |
| Oleic Acid | -7.2 | Arg120, Val250, Phe330, Tyr334 |
| Linoleic Acid | -7.0 | Arg120, Leu254, Ile258, Phe330 |
| Arachidonic Acid | -7.8 | Arg120, Val250, Leu254, Phe330, Tyr334 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Space Navigation
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle of QSAR is that the variations in the activity of a group of molecules are dependent on the changes in their molecular properties. For (E)-3-Methylhept-3-enoic acid, QSAR can be a valuable tool for navigating its "chemical space"—the vast number of possible related molecules that could be synthesized—to identify derivatives with potentially enhanced or modified activities.
A QSAR study begins with a dataset of molecules for which a specific biological activity has been measured (e.g., inhibitory concentration). For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges). A mathematical model is then developed to find a statistical relationship between the descriptors and the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. QSAR models have been applied to fatty acids and their derivatives to predict various biological activities. researchgate.net
By using a validated QSAR model, researchers can virtually screen large libraries of compounds related to (E)-3-Methylhept-3-enoic acid. This allows for the prioritization of synthetic efforts on those molecules that are predicted to be most active, saving significant time and resources. This "chemical space navigation" is a cornerstone of modern drug discovery and chemical biology.
The table below illustrates the basic components of a QSAR dataset, with hypothetical values for a series of analogs of (E)-3-Methylhept-3-enoic acid.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| (E)-3-Methylhept-3-enoic acid | 142.20 | 2.4 | 37.3 | 15.2 |
| (E)-3-Ethyloct-3-enoic acid | 170.25 | 3.2 | 37.3 | 10.8 |
| (E)-3-Methylhept-3-enamide | 141.23 | 2.1 | 46.2 | 22.5 |
| Methyl (E)-3-methylhept-3-enoate | 156.22 | 2.8 | 26.3 | 18.9 |
Future Research Directions for E 3 Methylhept 3 Enoic Acid and Analogues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic routes to (E)-3-Methylhept-3-enoic acid and related α,β-unsaturated carboxylic acids is a primary focus of future research. Traditional methods, while effective, often rely on harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly emphasizing sustainability, prompting the exploration of new catalytic systems and reaction conditions.
Future research will likely concentrate on the following areas:
Biocatalysis: The use of enzymes, such as ene-reductases and alcohol dehydrogenases, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Research into identifying and engineering novel enzymes for the stereoselective synthesis of (E)-3-Methylhept-3-enoic acid and its analogues holds considerable promise. researchgate.net
Organocatalysis: The development of small organic molecule catalysts for the synthesis of these compounds is another active area of research. Organocatalysts can offer advantages in terms of stability, cost, and reduced metal contamination.
Flow Chemistry: Continuous flow reactors can provide enhanced control over reaction parameters, leading to improved yields, selectivity, and safety. Adapting and optimizing existing synthetic methods for flow processes will be a key objective.
Renewable Feedstocks: Investigating the synthesis of (E)-3-Methylhept-3-enoic acid and its analogues from renewable starting materials, such as biomass-derived platform chemicals, aligns with the principles of green chemistry and will be a critical long-term goal. rsc.org
| Synthetic Approach | Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, process optimization |
| Organocatalysis | Metal-free, stable, cost-effective | Catalyst design, mechanistic studies |
| Flow Chemistry | Precise control, improved safety and scalability | Reactor design, process intensification |
| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels | Conversion of biomass, development of new synthetic pathways |
Exploration of Undiscovered Chemical Reactivity and Catalysis
The conjugated π-system of the α,β-unsaturated carboxylic acid moiety in (E)-3-Methylhept-3-enoic acid imparts it with a rich and varied chemical reactivity. While many reactions of this functional group are well-established, there remains significant potential for discovering new transformations and applications in catalysis.
Future research directions in this area include:
Asymmetric Hydrogenation: The development of highly efficient and enantioselective catalysts for the hydrogenation of the carbon-carbon double bond is a significant challenge. acs.org Achieving high enantioselectivity would provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.
Cyclization Reactions: The (E)-enoic acid scaffold can participate in various cyclization reactions to form complex carbocyclic and heterocyclic structures. Exploring novel catalytic systems, such as those based on palladium or other transition metals, could lead to the discovery of new and efficient methods for constructing these ring systems.
Polymerization: The double bond in (E)-3-Methylhept-3-enoic acid and its analogues makes them suitable monomers for polymerization reactions. Investigating their copolymerization with other monomers could lead to the development of new polymers with tailored properties. cymitquimica.com
Catalyst Development: The carboxylic acid group can act as a directing group or a ligand in transition metal catalysis. Designing and synthesizing novel catalysts where an (E)-enoic acid derivative is incorporated into the ligand framework could lead to catalysts with unique reactivity and selectivity.
Advancements in Analytical Characterization Technologies
Accurate and detailed characterization is fundamental to understanding the properties and reactivity of (E)-3-Methylhept-3-enoic acid and its analogues. While standard analytical techniques such as NMR, mass spectrometry, and infrared spectroscopy are routinely employed, advancements in these and other methods will continue to provide deeper insights. nih.govmdpi.com
Future research in analytical characterization should focus on:
Advanced Spectroscopic Techniques: The application of more sophisticated techniques like two-dimensional NMR and anharmonic density functional theory (DFT) calculations can provide a more detailed understanding of the subtle structural features and intermolecular interactions of these molecules. acs.org
Chiral Separation and Analysis: As the synthesis of enantiomerically pure analogues becomes more common, the development of robust and efficient methods for chiral separation (e.g., chiral HPLC and GC) and the determination of enantiomeric excess will be crucial.
In-situ Reaction Monitoring: The use of real-time analytical techniques, such as process analytical technology (PAT), will enable a better understanding of reaction mechanisms and kinetics, facilitating the optimization of synthetic processes.
Hyphenated Techniques: The combination of separation techniques with sensitive detection methods (e.g., LC-MS/MS) will be invaluable for the identification and quantification of these compounds in complex mixtures, such as biological samples or environmental matrices.
| Analytical Technique | Information Gained | Future Advancements |
| 2D NMR Spectroscopy | Detailed structural elucidation, stereochemistry | Higher field magnets, novel pulse sequences |
| Chiral Chromatography | Enantiomeric separation and quantification | New chiral stationary phases, faster analysis times |
| Process Analytical Technology | Real-time reaction monitoring, kinetic data | Miniaturized sensors, improved data analysis algorithms |
| LC-MS/MS | High-sensitivity detection and quantification | Enhanced ionization sources, high-resolution mass analyzers |
Expanding the Role of the E-Enoic Acid Scaffold in Chemical Research
The versatile nature of the (E)-enoic acid scaffold suggests that its utility extends beyond its current applications. Future research is expected to explore its potential as a fundamental building block in diverse areas of chemical science, including the development of chemical probes and advanced materials.
Promising avenues for future exploration include:
Chemical Probes: The reactivity of the α,β-unsaturated system makes it an ideal warhead for the design of covalent chemical probes. beilstein-journals.org These probes can be used to study the function of enzymes and other proteins by forming a covalent bond with a specific amino acid residue in the active site. beilstein-journals.org The development of (E)-3-Methylhept-3-enoic acid-based probes could enable the investigation of a wide range of biological targets.
Materials Science: The ability of (E)-enoic acids to undergo polymerization and other chemical modifications makes them attractive building blocks for the creation of novel materials. For instance, their incorporation into polymers or liquid crystals could lead to materials with unique optical, electronic, or mechanical properties. Furthermore, their use in the fabrication of biocompatible and biodegradable scaffolds for tissue engineering is an area of growing interest. nih.gov
Drug Discovery: The (E)-enoic acid motif is present in a number of biologically active natural products and synthetic compounds. Further exploration of structure-activity relationships by synthesizing and screening a diverse library of (E)-3-Methylhept-3-enoic acid analogues could lead to the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (E)-3-Methylhept-3-enoic acid, and how can reaction conditions be optimized for higher stereochemical purity?
- Methodology : Begin with a Horner-Wadsworth-Emmons reaction using ethyl 3-methylhept-3-enoate as a precursor, followed by hydrolysis under acidic conditions. Optimize parameters such as solvent polarity (e.g., THF vs. DCM), temperature (20–40°C), and catalyst choice (e.g., LiOH vs. NaOH) to favor the (E)-isomer. Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .
- Validation : Compare yields and stereoselectivity with literature benchmarks. Use HPLC with a chiral column to quantify enantiomeric excess .
Q. Which analytical techniques are most reliable for characterizing (E)-3-Methylhept-3-enoic acid, and how can spectral data resolve structural ambiguities?
- Methodology : Employ a combination of -NMR (to confirm olefinic proton coupling constants, for trans configuration), -NMR (to identify carbonyl and alkene carbons), and FTIR (to detect carboxylic acid O-H stretches at ~2500–3000 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
- Data Interpretation : Compare spectral data with structurally analogous compounds, such as (2E)-2-methyl-3-phenylprop-2-enoic acid, to identify deviations in chemical shifts or splitting patterns .
Q. How does the stability of (E)-3-Methylhept-3-enoic acid vary under different storage conditions, and what degradation products form over time?
- Methodology : Conduct accelerated stability studies by exposing the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varying pH (2–12). Analyze degradation products using LC-MS and GC-MS. Track carboxylic acid oxidation to ketones or decarboxylation to alkenes .
- Control Measures : Store samples in amber vials at –20°C under inert gas (e.g., argon) to minimize photochemical and oxidative degradation .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of (E)-3-Methylhept-3-enoic acid synthesis, and how do substituent effects influence transition states?
- Methodology : Perform density functional theory (DFT) calculations to model transition states in key reactions (e.g., ester hydrolysis). Analyze steric and electronic effects using molecular orbital diagrams. Validate computational results with kinetic isotope effect (KIE) studies .
- Contradiction Resolution : Address discrepancies between experimental and computational data by refining solvent parameters (e.g., implicit vs. explicit solvation models) or exploring alternative reaction pathways .
Q. How can contradictory literature data on the acid dissociation constant (pKa) of (E)-3-Methylhept-3-enoic acid be reconciled?
- Methodology : Re-evaluate pKa measurements using potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and compare with UV-Vis spectrophotometric methods. Assess the impact of solvent choice (water vs. DMSO) and ionic strength on ionization .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature, impurities) and publish a meta-analysis of existing data with error margins .
Q. What strategies improve the catalytic efficiency of (E)-3-Methylhept-3-enoic acid in asymmetric synthesis, and how can enantioselectivity be quantified?
- Methodology : Screen organocatalysts (e.g., proline derivatives) and transition-metal complexes (e.g., Ru-BINAP) in model reactions (e.g., Diels-Alder). Use nonlinear effects to probe catalyst-substrate interactions. Quantify enantiomeric excess via chiral HPLC or polarimetry .
- Innovation : Develop immobilized catalysts on silica or magnetic nanoparticles to enhance recyclability and reduce metal leaching .
Data Presentation and Reproducibility
Q. How should researchers document experimental protocols for synthesizing (E)-3-Methylhept-3-enoic acid to ensure reproducibility?
- Guidelines : Report detailed parameters (e.g., stoichiometry, solvent purity, stirring rates) and characterize all intermediates. Use SI units and significant figures consistently. Include raw spectral data in supplementary materials .
- Troubleshooting : Disclose common pitfalls (e.g., epimerization during workup) and provide corrective measures (e.g., rapid acid quenching) .
Q. What statistical methods are appropriate for analyzing biological activity data involving (E)-3-Methylhept-3-enoic acid derivatives?
- Methodology : Apply ANOVA for dose-response assays (e.g., IC values) and principal component analysis (PCA) to correlate structural features with bioactivity. Validate models using leave-one-out cross-validation .
- Ethical Reporting : Avoid p-hacking; pre-register hypotheses and statistical plans in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
